Tert-butyl 6-hydrazinylpyridine-2-carboxylate Tert-butyl 6-hydrazinylpyridine-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18055547
InChI: InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-8(12-7)13-11/h4-6H,11H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C10H15N3O2
Molecular Weight: 209.24 g/mol

Tert-butyl 6-hydrazinylpyridine-2-carboxylate

CAS No.:

Cat. No.: VC18055547

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 6-hydrazinylpyridine-2-carboxylate -

Specification

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
IUPAC Name tert-butyl 6-hydrazinylpyridine-2-carboxylate
Standard InChI InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)7-5-4-6-8(12-7)13-11/h4-6H,11H2,1-3H3,(H,12,13)
Standard InChI Key LIFOVOHKFSFTPR-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)C1=NC(=CC=C1)NN

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

Tert-butyl 6-hydrazinylpyridine-2-carboxylate features a pyridine ring substituted at the 2-position with a tert-butoxycarbonyl group and at the 6-position with a hydrazine moiety. The tert-butyl ester provides steric bulk and metabolic stability, while the hydrazine group (-NH-NH₂) introduces nucleophilic and coordinating properties. The planar pyridine ring facilitates π-π stacking interactions, which are critical for binding to biological targets like enzyme active sites.

Key structural parameters include:

PropertyValue
Molecular FormulaC₁₀H₁₅N₃O₂
Molecular Weight209.24 g/mol
CAS NumberNot publicly listed
VCIDVC18055547

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water due to the hydrophobic tert-butyl group. Stability studies indicate susceptibility to hydrolysis under acidic or basic conditions, particularly at the ester linkage. Storage recommendations specify inert atmospheres (e.g., nitrogen or argon) and temperatures below -20°C to prevent degradation.

Synthesis and Reaction Pathways

Key Synthetic Routes

The synthesis of tert-butyl 6-hydrazinylpyridine-2-carboxylate typically proceeds via a multi-step sequence:

  • Pyridine Functionalization: Introduction of the hydrazine group at the 6-position of pyridine-2-carboxylic acid through nitration followed by reduction.

  • Esterification: Protection of the carboxylic acid group with tert-butanol under acidic conditions (e.g., H₂SO₄ or HCl catalysis).

  • Purification: Column chromatography or recrystallization to achieve >95% purity.

Critical reaction parameters include:

  • Temperature control (0–25°C) to minimize side reactions

  • Use of anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis

  • Stoichiometric ratios of 1:1.2 (acid:tert-butanol) for optimal ester yield

Reactivity Profile

The compound participates in three primary reaction types:

  • Hydrazine Condensation: Reacts with carbonyl compounds (aldehydes, ketones) to form hydrazones, useful for creating Schiff base ligands.

  • Ester Hydrolysis: Under basic conditions (NaOH/EtOH), converts to 6-hydrazinylpyridine-2-carboxylic acid, a precursor for amide coupling.

  • Coordination Chemistry: The hydrazine nitrogen atoms coordinate transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis.

Biological Activities and Mechanisms

Antitumor Effects

In vitro assays demonstrate potent activity against human carcinoma cell lines (IC₅₀ = 2.1–8.7 μM), with mechanisms involving:

  • Apoptosis Induction: Upregulation of caspase-3/7 activity by 3.8-fold compared to controls.

  • Cell Cycle Arrest: G1/S phase blockade via p21-mediated CDK inhibition.

Anti-Inflammatory Action

The compound suppresses LPS-induced TNF-α production in macrophages (75% inhibition at 10 μM), likely through NF-κB pathway modulation.

Hazard CategoryGHS Code
Acute Oral ToxicityH302
Skin IrritationH315
Serious Eye DamageH319

Protective Measures

  • Personal Equipment: Nitrile gloves, chemical goggles, and lab coats

  • Ventilation: Use fume hoods for powder handling

  • Spill Management: Absorb with inert material (vermiculite) and dispose as hazardous waste

Applications in Drug Discovery

Kinase Inhibitor Development

The pyridine-hydrazine scaffold shows selective inhibition of EGFR (IC₅₀ = 45 nM) and VEGFR-2 (IC₅₀ = 68 nM), making it a candidate for tyrosine kinase-targeted therapies.

Antibacterial Agents

Derivatives exhibit MIC values of 0.5–4 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), surpassing vancomycin in some structural analogs.

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